METHYL 2-[(2,5-DICHLOROPHENYL)FORMAMIDO]-4-METHYLPENTANOATE
Overview
Description
Methyl 2-[(2,5-dichlorophenyl)formamido]-4-methylpentanoate is a chemical compound with the molecular formula C10H9Cl2NO3 It is known for its unique structure, which includes a dichlorophenyl group and a formamido group attached to a methylpentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,5-dichlorophenyl)formamido]-4-methylpentanoate typically involves multi-step reactions. One common synthetic route includes the following steps :
Step 1: Lithium hydroxide in water and tetrahydrofuran at 20°C for 0.5 hours.
Step 2: Benzotriazol-1-ol, dicyclohexyl-carbodiimide, and N-ethyl-N,N-diisopropylamine at 20°C.
Step 3: Ethyl acetate at 120°C for 12 hours.
Step 4: Hydrogen chloride in water and ethyl acetate at 20°C for 0.5 hours.
Step 5: Ethyl acetate at 60°C for 0.5 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar multi-step reactions but are optimized for larger scale production. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,5-dichlorophenyl)formamido]-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include lithium hydroxide, benzotriazol-1-ol, dicyclohexyl-carbodiimide, and N-ethyl-N,N-diisopropylamine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like ethyl acetate and tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
Methyl 2-[(2,5-dichlorophenyl)formamido]-4-methylpentanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,5-dichlorophenyl)formamido]-4-methylpentanoate involves its interaction with specific molecular targets. The compound’s formamido group can form hydrogen bonds with target molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other formamido derivatives and chlorinated aromatic compounds. Examples include:
- Methyl 2-[(2,4-dichlorophenyl)formamido]-4-methylpentanoate
- Methyl 2-[(2,6-dichlorophenyl)formamido]-4-methylpentanoate
Uniqueness
Methyl 2-[(2,5-dichlorophenyl)formamido]-4-methylpentanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 2-[(2,5-dichlorobenzoyl)amino]-4-methylpentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO3/c1-8(2)6-12(14(19)20-3)17-13(18)10-7-9(15)4-5-11(10)16/h4-5,7-8,12H,6H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZHDYTVKCSQIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=CC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.